
2,3-Morpholinedione, 6-methyl-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Morpholinedione, 6-methyl-4-phenyl- is an organic compound that belongs to the class of morpholinediones. This compound features a morpholine ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position. Morpholinediones are known for their diverse applications in pharmaceuticals and organic synthesis due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Morpholinedione, 6-methyl-4-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenyl-2,3-butanedione with methylamine under controlled conditions to form the desired morpholinedione. The reaction is usually carried out in the presence of a catalyst such as acetic acid and requires heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 2,3-Morpholinedione, 6-methyl-4-phenyl- can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and scalability.
Types of Reactions:
Oxidation: 2,3-Morpholinedione, 6-methyl-4-phenyl- can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced morpholine derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholinediones with various functional groups.
Applications De Recherche Scientifique
2,3-Morpholinedione, 6-methyl-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Morpholinedione, 6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and methyl substitutions.
2,3-Morpholinedione: The parent compound without the 6-methyl and 4-phenyl substitutions.
4-Phenylmorpholine: A related compound with only the phenyl substitution.
Uniqueness: 2,3-Morpholinedione, 6-methyl-4-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.
Propriétés
Numéro CAS |
32725-15-8 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
6-methyl-4-phenylmorpholine-2,3-dione |
InChI |
InChI=1S/C11H11NO3/c1-8-7-12(10(13)11(14)15-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
POPKNICSYANSTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
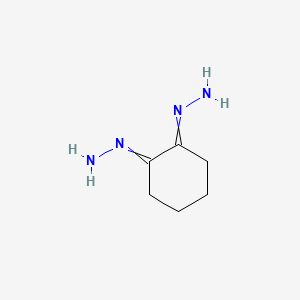

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
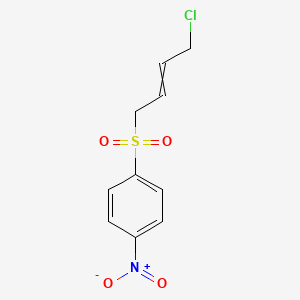
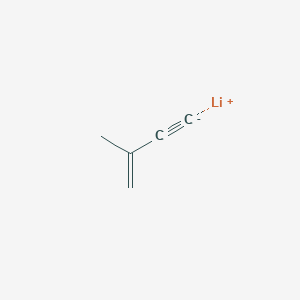

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
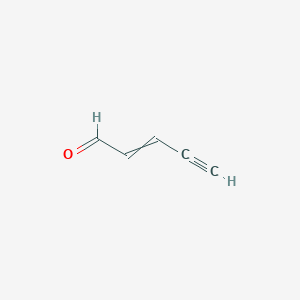
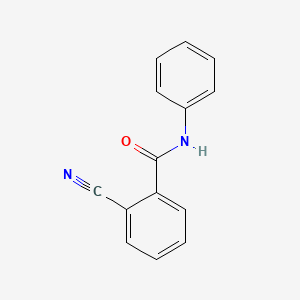
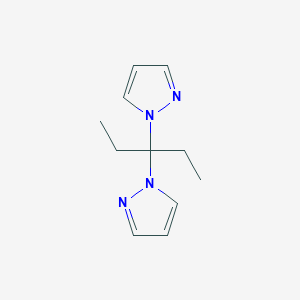
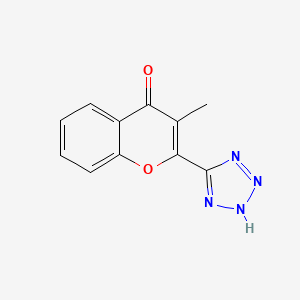
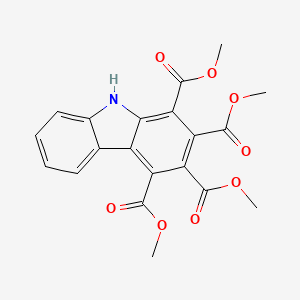
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
